Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-

Description

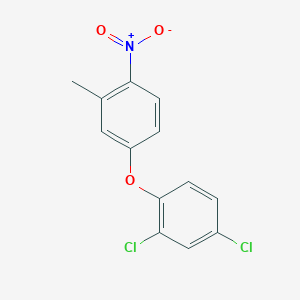

The compound "Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-" (hereafter referred to as DC-MNPB) is a chlorinated aromatic ether characterized by a benzene ring substituted with two chlorine atoms (positions 2 and 4) and a phenoxy group bearing a nitro group (position 4) and a methyl group (position 3) on the attached aromatic ring. This structure confers unique electronic and steric properties, influencing its reactivity, environmental persistence, and biological interactions.

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c1-8-6-10(3-4-12(8)16(17)18)19-13-5-2-9(14)7-11(13)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEPXYRUTLZDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195273 | |

| Record name | Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42488-57-3 | |

| Record name | Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042488573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-, also known by its CAS number 42488-57-3, is a chlorinated aromatic compound that has garnered attention for its biological activity. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C13H9Cl2NO3

- Molecular Weight : 298.12 g/mol

- Appearance : White to cream-colored crystalline powder

- Melting Point : 67-72 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity

- Anticancer Properties

- Toxicological Effects

Antimicrobial Activity

Research indicates that compounds similar to benzene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that nitrophenoxy compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or damaging the microbial cell wall.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4-Dichloro-1-(3-methyl-4-nitrophenoxy)- | E. coli | 15 µg/mL |

| 2,4-Dichloro-1-(3-methyl-4-nitrophenoxy)- | S. aureus | 10 µg/mL |

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzene derivatives. In vitro assays demonstrated that certain derivatives can inhibit tumor cell proliferation in various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the effects of benzene derivatives on human cancer cell lines such as A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer). The results indicated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5 | Apoptosis induction via mitochondrial pathway |

| MDA-MB-231 | 7 | Cell cycle arrest at G0/G1 phase |

Toxicological Effects

While the biological activity of benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- is promising, its toxicological profile must also be considered. Studies have shown that exposure to high concentrations can lead to cytotoxic effects in mammalian cells.

Toxicity Assessment:

A comprehensive toxicity study evaluated the effects on human liver cells (HepG2). The findings revealed a dose-dependent increase in cell death at concentrations above 10 µM.

Comparison with Similar Compounds

Key Structural Differences

DC-MNPB differs from its analogs primarily in the substitution pattern on the phenoxy ring:

- Nitrofen (CAS 1836-75-5): Lacks the methyl group at position 3 of the phenoxy ring, featuring only a nitro group at position 4 .

- Oxyfluorfen (CAS 42874-03-3): Contains a trifluoromethyl group at position 4 and an ethoxy (-OCH₂CH₃) group at position 3 on the phenoxy ring .

Table 1: Structural Comparison

| Compound | Substituents on Benzene Ring | Substituents on Phenoxy Ring | Key Functional Groups |

|---|---|---|---|

| DC-MNPB (hypothetical) | 2-Cl, 4-Cl | 3-CH₃, 4-NO₂ | Chlorine, nitro, methyl |

| Nitrofen | 2-Cl, 4-Cl | 4-NO₂ | Chlorine, nitro |

| Nitrofluorfen | 2-Cl, 4-CF₃ | 4-NO₂ | Chlorine, nitro, trifluoromethyl |

| Oxyfluorfen | 2-Cl, 4-CF₃ | 3-OCH₂CH₃, 4-NO₂ | Chlorine, nitro, ethoxy |

Physicochemical Properties

- Stability : The electron-withdrawing nitro group in all analogs contributes to resistance to hydrolysis and photodegradation. However, the methyl group in DC-MNPB may introduce steric hindrance, slowing enzymatic degradation compared to nitrofen .

- Melting Point : Substitutions like trifluoromethyl (-CF₃) in nitrofluorfen and oxyfluorfen lower melting points compared to chlorine-substituted analogs due to reduced molecular symmetry .

Toxicological and Environmental Profiles

Toxicity

- Nitrofen: Banned in 1988 due to mutagenic, carcinogenic, and teratogenic effects . Its lack of methyl groups may facilitate metabolic activation to toxic intermediates.

- DC-MNPB : Hypothetically, the methyl group could either sterically block metabolic activation (reducing toxicity) or increase lipid solubility (enhancing bioaccumulation). Comparative studies are needed.

- Nitrofluorfen/Oxyfluorfen : Trifluoromethyl groups may reduce mammalian toxicity but increase environmental persistence .

Table 2: Regulatory Status

| Compound | Regulatory Status | Key Concerns |

|---|---|---|

| Nitrofen | Banned (agricultural use) since 1988 | Mutagenicity, carcinogenicity |

| DC-MNPB | Not reported | Unknown; structural alerts |

| Nitrofluorfen | Restricted in some regions | Environmental persistence |

Environmental Impact

- Degradation Pathways: Nitrofen degrades slowly, forming chlorinated nitro-phenolic metabolites. DC-MNPB’s methyl group could either accelerate microbial oxidation or stabilize the molecule .

Preparation Methods

General Synthetic Strategy

The synthesis of Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- involves two major phases:

- Selective chlorination of the benzene ring to install chlorine atoms at the 2 and 4 positions.

- Nucleophilic aromatic substitution (SNAr) reaction where the chlorinated benzene acts as the electrophilic aromatic substrate and the 3-methyl-4-nitrophenol or its derivative serves as the nucleophile to form the ether linkage.

Chlorination of Benzene Derivative

The chlorination step is most commonly achieved by electrophilic aromatic substitution using elemental chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). Controlled reaction conditions are critical to achieve selective dichlorination at the 2 and 4 positions without over-chlorination or side reactions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Substrate | Benzene or substituted benzene (e.g., toluene) | Starting material for chlorination |

| Chlorinating agent | Cl₂ gas | Elemental chlorine used under controlled flow |

| Catalyst | FeCl₃ or AlCl₃ | Lewis acid catalyst for activation |

| Temperature | 50–120 °C | Temperature control to optimize selectivity |

| Solvent | CCl₄, CHCl₃, or neat conditions | Non-polar solvents preferred |

| Reaction time | Several hours | Monitored by GC or HPLC for conversion |

Chlorination of 2,4-dichlorotoluene or related intermediates can also be employed to introduce chlorine atoms selectively, as seen in industrial processes for related compounds.

Formation of the Ether Linkage (Nucleophilic Aromatic Substitution)

The key step to introduce the 3-methyl-4-nitrophenoxy group is the nucleophilic substitution of a chlorine atom on the chlorinated benzene ring by the phenolate ion derived from 3-methyl-4-nitrophenol.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Electrophile | 2,4-Dichlorobenzene or 2,4-dichlorobenzyl derivatives | Chlorinated aromatic compound |

| Nucleophile | 3-Methyl-4-nitrophenol (converted to phenolate) | Phenol deprotonated by base |

| Base | K₂CO₃, NaOH, or NaH | To generate phenolate anion |

| Solvent | Polar aprotic solvents (DMF, DMSO) | Facilitates SNAr reaction |

| Temperature | 80–150 °C | Elevated temperature to promote substitution |

| Reaction time | Several hours to overnight | Monitored by TLC, GC-MS, or HPLC |

The electron-withdrawing nitro group on the phenol enhances nucleophilicity and stabilizes the phenolate ion, facilitating the SNAr reaction. The chlorine atoms on the benzene ring, especially at ortho and para positions, activate the ring towards nucleophilic substitution.

Purification and Characterization

After reaction completion, the product is typically purified by recrystallization or chromatographic techniques. Characterization involves:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity and molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural elucidation.

- Infrared Spectroscopy (IR) to confirm ether linkage and nitro group presence.

- Elemental Analysis to verify chlorine content.

Summary Table of Preparation Steps

| Step | Process | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Selective chlorination | Cl₂, FeCl₃ catalyst, 50–120 °C, solvent | 2,4-Dichlorobenzene derivative formed |

| 2 | Phenol deprotonation | K₂CO₃ or NaOH, polar aprotic solvent | Phenolate ion generated |

| 3 | Nucleophilic aromatic substitution | Heated mixture of chlorinated benzene and phenolate | Formation of 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)benzene |

| 4 | Purification | Recrystallization or chromatography | Pure product isolated |

| 5 | Characterization | GC-MS, NMR, IR, elemental analysis | Structural and purity confirmation |

Research Findings and Optimization Notes

- Catalyst selection and reaction temperature are crucial to maximize dichlorination selectivity and minimize polychlorinated byproducts.

- Solvent choice affects the nucleophilic substitution efficiency; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates.

- Base strength and stoichiometry influence the generation of phenolate ion and subsequent substitution yield.

- Reaction monitoring by chromatographic techniques ensures endpoint detection and minimizes side reactions.

- Industrial scale synthesis often employs continuous flow reactors for chlorination steps to improve safety and control.

This detailed synthesis approach, grounded in established chlorination and nucleophilic aromatic substitution chemistry, provides a comprehensive framework for preparing Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- with high purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.